5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine
Overview
Description
5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine: is an organic compound with the molecular formula C14H15FN2O and a molecular weight of 246.28 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: It can also be reduced using reducing agents to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it may be used to study enzyme interactions and protein binding due to its structural properties.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
- 5-ethoxy-1-N-(2-chlorophenyl)benzene-1,2-diamine
- 5-ethoxy-1-N-(2-bromophenyl)benzene-1,2-diamine
- 5-ethoxy-1-N-(2-iodophenyl)benzene-1,2-diamine
Uniqueness: The presence of the fluorine atom in 5-ethoxy-1-N-(2-fluorophenyl)benzene-1,2-diamine imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
4-ethoxy-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-2-18-10-7-8-12(16)14(9-10)17-13-6-4-3-5-11(13)15/h3-9,17H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINJBHUGHCZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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